molecular formula C9H11ClFN B12298719 2-(3-Chloro-4-fluorophenyl)propan-2-amine

2-(3-Chloro-4-fluorophenyl)propan-2-amine

Cat. No.: B12298719
M. Wt: 187.64 g/mol
InChI Key: VWWPIEZFOILENW-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)propan-2-amine is a synthetic compound that belongs to the class of phenethylamines. This compound has a structural similarity to the amphetamine molecule, which is a central nervous system stimulant. It is commonly used in scientific research to assess its biological and chemical properties.

Preparation Methods

The synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-amine typically involves the condensation reaction of 2-(3-chloro-4-fluorophenyl) acetone with hydrochloride, followed by purification through crystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Chloro-4-fluorophenyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

2-(3-Chloro-4-fluorophenyl)propan-2-amine is similar to other phenethylamines, such as amphetamine and methamphetamine. it has unique structural features, such as the presence of a chlorine and fluorine atom on the phenyl ring, which may influence its chemical and biological properties. Other similar compounds include 2-(4-fluorophenyl)propan-2-amine and 2-(2,4-dichlorophenyl)propan-2-amine .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11ClFN/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5H,12H2,1-2H3

InChI Key

VWWPIEZFOILENW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)Cl)N

Origin of Product

United States

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